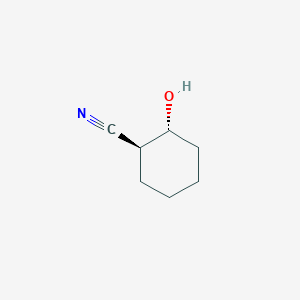

trans-2-Cyano-1-cyclohexanol

描述

Contextual Significance of 2-Substituted Cyclohexanols in Modern Organic Synthesis

2-Substituted cyclohexanols are a class of organic compounds that have garnered significant attention in modern organic synthesis. asianpubs.org Their rigid, chair-like conformation provides a predictable three-dimensional framework, which is invaluable for controlling the stereochemical outcome of reactions. pacific.eduresearchgate.net The presence of a hydroxyl group offers a reactive site for a wide array of chemical transformations, including oxidation, esterification, and etherification. pacific.edu Furthermore, the substituent at the adjacent carbon atom can profoundly influence the reactivity and stereoselectivity of these transformations through steric and electronic effects. pacific.edunih.gov These characteristics make 2-substituted cyclohexanols important precursors in the synthesis of complex molecules, including natural products and pharmaceuticals. asianpubs.orgnih.govacs.org

Strategic Role of Nitrile-Substituted Cyclohexanols as Versatile Synthetic Intermediates

The incorporation of a nitrile (cyano) group onto the cyclohexanol (B46403) framework introduces a wealth of synthetic possibilities. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. msu.edu This trifecta of reactivity, coupled with the chemistry of the hydroxyl group, makes nitrile-substituted cyclohexanols powerful bifunctional intermediates. duq.edu The linear geometry of the cyano group results in minimal 1,3-diaxial interactions, which can influence the conformational preferences of the cyclohexane (B81311) ring. pressbooks.pub The strong electron-withdrawing nature of the nitrile can also impact the acidity of the hydroxyl proton and the reactivity of the neighboring carbons. duq.edu

Specific Research Focus on trans-2-Cyano-1-cyclohexanol: Unique Stereochemical Attributes and Synthetic Potential

This compound is a specific stereoisomer where the hydroxyl and cyano groups are on opposite sides of the cyclohexane ring. In the most stable chair conformation, this arrangement allows for both substituents to occupy equatorial positions, minimizing steric strain. pressbooks.pub This defined stereochemistry is a key attribute, as it can direct the approach of reagents and lead to highly stereoselective product formation.

The synthetic potential of this compound lies in the differential reactivity of its two functional groups. For instance, the hydroxyl group can be protected, allowing for selective manipulation of the nitrile group, or vice versa. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures in a controlled and predictable manner. The conversion of epoxides to β-hydroxy isocyanides represents a key synthetic route to this class of compounds. orgsyn.org

Below are some of the key physical and chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C7H11NO | echemi.comnih.gov |

| Molecular Weight | 125.17 g/mol | echemi.comnih.gov |

| Melting Point | 46-51 °C | echemi.comchemsrc.com |

| Boiling Point | 87-92 °C @ 4.00 mmHg | chemsrc.com |

| Physical State | Solid | chemsrc.com |

The unique combination of a defined stereochemical arrangement and the presence of two versatile and orthogonally reactive functional groups positions this compound as a valuable and intriguing building block for further exploration in organic synthesis.

Structure

3D Structure

属性

CAS 编号 |

63301-31-5 |

|---|---|

分子式 |

C7H11NO |

分子量 |

125.17 g/mol |

IUPAC 名称 |

(1R,2S)-2-hydroxycyclohexane-1-carbonitrile |

InChI |

InChI=1S/C7H11NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-4H2/t6-,7+/m1/s1 |

InChI 键 |

MFPCXQNVYPKUSM-RQJHMYQMSA-N |

SMILES |

C1CCC(C(C1)C#N)O |

手性 SMILES |

C1CC[C@@H]([C@H](C1)C#N)O |

规范 SMILES |

C1CCC(C(C1)C#N)O |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies for Trans 2 Cyano 1 Cyclohexanol and Its Enantiomers

Racemic Synthesis Approaches

The preparation of racemic trans-2-cyano-1-cyclohexanol primarily involves the nucleophilic ring-opening of cyclohexene (B86901) oxide. This method is a direct and common route to obtaining the desired β-hydroxy nitrile. researchgate.netthieme-connect.de

Nucleophilic Ring-Opening Reactions of Cyclohexene Oxide

The strained three-membered ring of an epoxide is susceptible to cleavage by nucleophiles, a reaction that is both regio- and stereoselective. The attack of the cyanide ion on cyclohexene oxide proceeds via an SN2-type mechanism, resulting in the formation of the trans product. thieme-connect.de

A variety of cyanide reagents can be employed for the ring-opening of cyclohexene oxide, including potassium cyanide (KCN), often in the presence of an acid like sulfuric acid (H₂SO₄), trimethylsilyl (B98337) cyanide (TMSCN), and diethylaluminium cyanide. researchgate.netthieme-connect.de The reaction with KCN/H₂SO₄ generates hydrogen cyanide in situ, which then acts as the nucleophile. The use of TMSCN, sometimes in the presence of a Lewis acid or a solid base catalyst, provides an alternative route. researchgate.net Diethylaluminium cyanide is also a highly selective reagent for this transformation. researchgate.net

The efficiency of the ring-opening reaction of cyclohexene oxide with cyanide is influenced by several factors, including the choice of cyanide reagent, solvent, and catalyst. thieme-connect.de While uncatalyzed reactions are possible, they are often limited to less sterically hindered epoxides. thieme-connect.de The use of Lewis acids can activate the epoxide, allowing for the reaction to proceed with more demanding substrates. researchgate.net Solid bases like magnesium oxide and calcium oxide have also been shown to efficiently and regioselectively catalyze the ring-opening with cyanotrimethylsilane. researchgate.net A comparison of different reaction conditions highlights the variability in yields, which can range from good to excellent depending on the chosen methodology. thieme-connect.de For instance, the photocatalytic oxofunctionalization of cyclohexane (B81311) has been optimized to improve the yield of cyclohexanol (B46403) and cyclohexanone (B45756), a related process that underscores the importance of reaction condition optimization. nih.govmdpi.com

The following table summarizes various reported conditions for the synthesis of this compound from cyclohexene oxide.

| Cyanide Reagent | Catalyst/Solvent | Yield (%) |

| Acetone cyanohydrin | K₂CO₃ / MeOH | 85 |

| Acetone cyanohydrin | Et₃N / MeOH | 82 |

| Acetone cyanohydrin | Amberlyst A-21 / MeOH | 75 |

| KCN | H₂O | 70 |

| KCN | Al₂O₃ / MeCN | 90 |

| TMSCN | Et₃N / CH₂Cl₂ | 88 |

| TMSCN | In(OTf)₃ / CH₂Cl₂ | 92 |

| TMSCN | Yb(OTf)₃ / CH₂Cl₂ | 95 |

This table is based on data from a comparative study of reaction conditions. thieme-connect.de

Alternative Synthetic Pathways to Racemic this compound

Beyond the direct ring-opening of cyclohexene oxide with cyanide, alternative pathways exist for synthesizing related trans-2-substituted cyclohexanols. For instance, the reaction of cyclohexene oxide with organometallic reagents like n-butyllithium can lead to elimination products, while the use of α-cumylpotassium can yield the corresponding trans-2-alkylcyclohexanol. utep.edu Furthermore, a variety of isopropylarenes can be metalated and reacted with cyclohexene oxide to produce racemic trans-2-(1-aryl-1-methylethyl)cyclohexanols. epa.govacs.org While not directly yielding the cyano-substituted product, these methods demonstrate the versatility of cyclohexene oxide as a starting material for various trans-1,2-disubstituted cyclohexanes.

Enantioselective Synthesis and Resolution Strategies

Accessing enantiomerically pure forms of this compound is crucial for the synthesis of chiral molecules. researchgate.net This is primarily achieved through the kinetic resolution of the racemic mixture, with chemoenzymatic methods being particularly effective.

Chemoenzymatic Approaches for Kinetic Resolution

Kinetic resolution is a widely used technique for separating enantiomers, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent. diva-portal.org Enzymes, particularly lipases, have proven to be excellent biocatalysts for the kinetic resolution of alcohols. researchgate.netorgsyn.orgorgsyn.org

A highly effective method for the kinetic resolution of racemic this compound involves the use of Candida antarctica Lipase (B570770) B (CALB). researchgate.net In this process, vinyl acetate (B1210297) is used as an acyl donor. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This chemoenzymatic approach can produce both the enantiomerically pure (1S,2R)-acetoxycyclohexanecarbonitrile and the corresponding (1R,2S)-hydroxycyclohexanecarbonitrile in quantitative yields and with excellent enantiomeric excess (ee) values of 98%. researchgate.net This method is noted for being highly enantioselective and environmentally benign, especially when conducted in supercritical carbon dioxide. researchgate.net

The following table details the products and their properties from the kinetic resolution of racemic this compound using Candida antarctica Lipase B.

| Product | Configuration | Yield | Enantiomeric Excess (ee) |

| Acetoxycyclohexanecarbonitrile | (1S,2R) | Quantitative | 98% |

| Hydroxycyclohexanecarbonitrile | (1R,2S) | Quantitative | 98% |

This data is derived from research on the kinetic resolution of trans-2-hydroxycyclohexanecarbonitrile. researchgate.net

Similar chemoenzymatic strategies have been successfully applied to the resolution of related compounds, such as trans-2-(phenylthio)cyclohexanol (B8420007) derivatives, also using Candida antarctica B lipase with vinyl acetate as the acylating agent, achieving excellent enantioselectivity (up to >99%). researchgate.net The versatility of lipases is further demonstrated in the resolution of various cyclic β-hydroxy esters and other functionalized alcohols. researchgate.net

Lipase-Catalyzed Kinetic Resolution (e.g., Candida antarctica Lipase B)

Candida antarctica Lipase B (CALB), often immobilized on a solid support such as acrylic resin (Novozym 435), is a widely used and highly effective biocatalyst for the kinetic resolution of cyanohydrins, including cyclic structures like this compound. scielo.brscielo.brnih.gov The resolution is typically achieved through enantioselective acylation, where the lipase selectively acylates one of the alcohol enantiomers.

The principle of lipase-catalyzed kinetic resolution lies in the differential reaction rates of the two enantiomers with an acyl donor. For instance, in the acylation of a racemic mixture of this compound, CALB will preferentially catalyze the esterification of one enantiomer, leading to the formation of a chiral ester and leaving the unreacted, enantiomerically enriched alcohol. scielo.brscielo.br This allows for the separation of the two enantiomers. Studies on analogous compounds, such as trans-2-(phenylthio)cyclohexanol derivatives, have demonstrated that CALB-mediated resolutions can achieve excellent enantioselectivity (up to >99%) and high yields of both enantiomers in relatively short reaction times. researchgate.net

The general reaction is depicted below:

(±)-trans-2-Cyano-1-cyclohexanol + Acyl Donor --(CALB)--> (R)-trans-2-Cyano-1-cyclohexyl acetate + (S)-trans-2-Cyano-1-cyclohexanol (or vice versa, depending on enzyme selectivity)

Selection of Acyl Donors for Enzymatic Esterification (e.g., Vinyl Acetate)

The choice of the acyl donor is a critical parameter in lipase-catalyzed kinetic resolutions. Vinyl esters, and particularly vinyl acetate, are often the preferred acyl donors for these transformations. nih.govnih.gov The use of vinyl acetate is advantageous because the byproduct of the acylation is acetaldehyde, which tautomerizes to the volatile and unreactive vinyl alcohol. diva-portal.org This effectively renders the reaction irreversible, driving the equilibrium towards the formation of the ester product and preventing the reverse reaction (hydrolysis), which could diminish the enantiomeric excess of the products. nih.govdiva-portal.org

| Acyl Donor | Advantage | Disadvantage |

| Vinyl Acetate | Irreversible reaction, volatile byproduct | Potential for enzyme inhibition at high concentrations acs.org |

| Alkyl Esters | Readily available | Reversible reaction, potential for product inhibition |

| Acid Anhydrides | High reactivity | Can lead to non-enzymatic acylation, lowering enantioselectivity |

Optimization of Biocatalytic Reaction Parameters (e.g., Solvent, Temperature, Reaction Time)

The efficiency and selectivity of the lipase-catalyzed kinetic resolution are highly dependent on various reaction parameters, which must be carefully optimized.

Solvent: The choice of solvent can significantly influence enzyme activity and stability. Non-polar organic solvents like toluene (B28343) and n-heptane are commonly used for lipase-catalyzed reactions. scielo.brnih.gov For instance, in the resolution of (±)-cyanohydrins, toluene was used as the reaction medium. scielo.brscielo.br The solvent can affect the conformation of the enzyme and the solubility of the substrates and products.

Temperature: Temperature is a critical factor affecting the rate of reaction and the stability of the enzyme. scielo.br Higher temperatures generally increase the reaction rate, but can also lead to enzyme denaturation if too high. A study on the kinetic resolution of (±)-cyanohydrins explored temperatures of 32°C for conventional heating and 65-80°C for microwave-assisted reactions. scielo.brscielo.br The optimal temperature represents a balance between enzyme activity and stability over the desired reaction time.

Reaction Time: The reaction time is crucial for achieving the desired conversion and enantiomeric excess. In kinetic resolutions, the reaction is typically stopped at or near 50% conversion to obtain both the product and the remaining substrate in high enantiomeric purity. scielo.br Monitoring the reaction progress over time is essential. For example, the use of microwave irradiation has been shown to dramatically reduce reaction times from 24 hours to as little as 2-3 hours for the resolution of certain cyanohydrins, while maintaining high selectivity. scielo.brscielo.br

A summary of optimized parameters from a study on cyanohydrin resolution is presented below:

| Parameter | Condition | Outcome | Reference |

| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | High selectivity | scielo.brscielo.br |

| Acyl Donor | Vinyl Acetate | Good conversion and enantioselectivity | scielo.brscielo.br |

| Solvent | Toluene | Effective medium for the reaction | scielo.brscielo.br |

| Temperature | 32°C (orbital shaking) or 65-80°C (microwave) | Controlled reaction rate and enzyme stability | scielo.brscielo.br |

| Reaction Time | 2-24 hours | Optimized for ~50% conversion | scielo.brscielo.br |

Asymmetric Catalysis in the Preparation of Chiral Precursors (Conceptual Framework)

Asymmetric catalysis offers a powerful conceptual framework for the synthesis of enantiomerically enriched precursors to this compound. This approach involves the use of a chiral catalyst to stereoselectively create the chiral centers in the molecule from a prochiral starting material.

One potential strategy is the asymmetric hydrogenation of a suitable unsaturated precursor. For example, a prochiral cyanoketone (B1222219) could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as those based on ruthenium, rhodium, or iridium with chiral ligands. ajchem-b.com This would directly generate a chiral cyanohydrin. The development of catalysts for the asymmetric hydrogenation of ketones is a well-established field, and applying this methodology to a cyclohexanone derivative with a cyano group at the 2-position could provide a direct route to enantiomerically pure 2-cyano-1-cyclohexanol.

Another conceptual approach is the asymmetric hydrocyanation of cyclohexene oxide. This reaction, catalyzed by a chiral catalyst, would involve the enantioselective addition of a cyanide source to one of the epoxide carbons, leading to the formation of a chiral this compound. The development of catalysts for the asymmetric ring-opening of epoxides is an active area of research.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries (Conceptual Framework)

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.orgwordpress.com In the context of synthesizing this compound, a chiral auxiliary could be temporarily attached to a precursor molecule to direct the diastereoselective formation of the required stereocenters.

A conceptual pathway could involve the use of a chiral auxiliary to control the stereoselective addition of a cyanide nucleophile to a chiral cyclohexanone derivative. For instance, a chiral amine could be used to form a chiral enamine or iminium ion from a cyclohexanone derivative. nsf.gov Subsequent reaction with a cyanide source would proceed with facial selectivity dictated by the chiral auxiliary, leading to a diastereomerically enriched cyanohydrin precursor. Removal of the chiral auxiliary would then yield the enantiomerically enriched this compound. researchgate.net

Stereochemical Characterization and Enantiomeric Purity Assessment of Trans 2 Cyano 1 Cyclohexanol

Assignment of Absolute Configuration (R/S Nomenclature) and Relative Stereochemistry (cis/trans)

The stereochemistry of disubstituted cyclohexanes like 2-Cyano-1-cyclohexanol is defined by both relative and absolute configurations.

Relative Stereochemistry (cis/trans) : The designation trans indicates that the cyano (-CN) and hydroxyl (-OH) groups are on opposite sides of the cyclohexane (B81311) ring plane. In the more stable chair conformation, this corresponds to a diaxial or a diequatorial arrangement of the two substituents. Conversely, in the cis isomer, the substituents would be on the same side of the ring, leading to an axial-equatorial arrangement.

Absolute Configuration (R/S Nomenclature) : The absolute configuration at each of the two chiral centers (C-1 and C-2) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For trans-2-Cyano-1-cyclohexanol, the two possible enantiomers are (1R,2R)-2-Cyano-1-cyclohexanol and (1S,2S)-2-Cyano-1-cyclohexanol.

The assignment of priorities for the substituents on C-1 (bearing the -OH group) is as follows:

-OH

-CH(CN)- (C-2)

-CH2- (C-6)

-H

For C-2 (bearing the -CN group), the priorities are:

-CN

-CH(OH)- (C-1)

-CH2- (C-3)

-H

By orienting the molecule with the lowest priority substituent pointing away, the sequence of the remaining three substituents determines the R (clockwise) or S (counter-clockwise) configuration at each stereocenter. The specific assignment for each enantiomer of this compound requires experimental data, such as X-ray crystallography or correlation with a known chiral standard.

Advanced Chromatographic Enantioseparation Techniques

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the separation and quantification of the enantiomers of this compound. Both indirect and direct methods can be employed for this purpose.

Indirect methods involve the conversion of the enantiomeric pair into diastereomers through reaction with a chiral derivatizing agent (CDA). These diastereomers, possessing different physicochemical properties, can then be separated on a standard achiral stationary phase.

High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

Indirect HPLC Methods via Diastereomer Formation

Chiral Derivatizing Agents (CDAs) (e.g., α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl))

A notable method for the enantioseparation of this compound involves derivatization with α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, commonly known as Mosher's acid chloride (MTPA-Cl). The hydroxyl group of the cyanohydrin reacts with either the (R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl to form diastereomeric MTPA esters. The resulting diastereomers can then be resolved using reversed-phase HPLC.

Optimization of Derivatization and Chromatographic Conditions

The efficiency of the indirect HPLC method is contingent on the optimization of both the derivatization reaction and the subsequent chromatographic separation. For the derivatization of this compound with MTPA-Cl, key parameters to consider include the choice of solvent (e.g., pyridine (B92270) or dichloromethane), reaction temperature, and reaction time to ensure complete conversion without side reactions.

The chromatographic conditions are then optimized to achieve baseline separation of the resulting diastereomeric esters. This typically involves selecting an appropriate reversed-phase column (e.g., C18) and optimizing the mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. The flow rate and column temperature are also adjusted to maximize resolution and minimize analysis time. The table below summarizes typical parameters that are optimized for such a separation.

| Parameter | Typical Conditions/Variables Investigated | Goal |

| Derivatization | ||

| Chiral Derivatizing Agent | (R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl | Formation of diastereomeric esters |

| Solvent | Pyridine, Dichloromethane with a base (e.g., triethylamine) | Facilitate complete and clean reaction |

| Temperature | Room temperature or slightly elevated | Ensure reasonable reaction rate |

| Time | 1-24 hours | Drive reaction to completion |

| HPLC Analysis | ||

| Stationary Phase | Reversed-phase (e.g., C18, C8) | Separate diastereomers based on hydrophobicity |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water | Achieve optimal resolution and retention times |

| Flow Rate | 0.5 - 1.5 mL/min | Balance analysis time and separation efficiency |

| Detection | UV (e.g., at 254 nm) | Quantify the separated diastereomers |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | Improve peak shape and reproducibility |

Direct enantioseparation on a chiral stationary phase (CSP) is a powerful alternative that avoids the need for derivatization. In this approach, the racemic mixture of this compound is injected directly onto an HPLC column packed with a chiral selector.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes leads to different retention times for the two enantiomers. The choice of the chiral stationary phase is critical and is often based on the functional groups present in the analyte. For a molecule like this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or macrocyclic antibiotic phases could be suitable.

The development of a direct HPLC method would involve screening various commercially available chiral columns and optimizing the mobile phase, which is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (such as isopropanol (B130326) or ethanol) for normal-phase chromatography, or an aqueous-organic mixture for reversed-phase chromatography. The selection of the mobile phase and its composition is crucial for achieving the desired enantioselectivity and resolution.

Gas Chromatography (GC) for Enantiomeric Analysis

Gas chromatography (GC) stands as a powerful and versatile analytical technique for the separation and quantification of volatile and thermally stable compounds. In the context of stereochemical characterization, chiral GC is particularly instrumental for resolving enantiomers, which are non-superimposable mirror images of a chiral molecule like this compound. The separation is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the individual enantiomers, leading to different retention times.

Application of Chiral GC Columns (e.g., Chirasil-L-Val)

The enantiomeric resolution of chiral compounds by GC is highly dependent on the choice of the chiral stationary phase. One such CSP is Chirasil-L-Val, which is based on L-valine-tert-butylamide moieties chemically bonded to a polysiloxane backbone. chromatographyonline.comresearchgate.net This type of stationary phase creates a chiral environment that allows for differential interactions with the enantiomers of an analyte. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers, primarily through hydrogen bonding and dipole-dipole interactions. chromatographyonline.com

For a compound like this compound, the hydroxyl (-OH) and cyano (-CN) groups are key interaction points with the Chirasil-L-Val stationary phase. The differing spatial arrangements of these groups in the (1R,2R) and (1S,2S) enantiomers lead to variations in the stability of the formed diastereomeric complexes, resulting in distinct retention times and subsequent separation on the chromatogram. chromtech.com Typically, in a Chirasil-L-Val column, D-amino acids (or analogous structures) elute before their L-counterparts, and this principle can be extended to other classes of chiral molecules. chromtech.com

Table 1: Hypothetical GC Enantiomeric Separation of this compound on a Chirasil-L-Val Column

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (1S,2S)-2-Cyano-1-cyclohexanol | 15.2 | 50.1 |

| (1R,2R)-2-Cyano-1-cyclohexanol | 15.8 | 49.9 |

Note: The data presented is illustrative and based on typical performance of a Chirasil-L-Val column for separating chiral alcohols.

Pre-column Derivatization for Enhanced GC Separation (e.g., Propionic or Pentanoic Anhydride)

To improve the chromatographic properties and enhance the enantiomeric separation of certain analytes, pre-column derivatization is often employed. researchgate.net For compounds containing active hydrogen atoms, such as the hydroxyl group in this compound, derivatization can increase volatility, reduce peak tailing, and improve thermal stability. researchgate.net The use of acylating agents like propionic anhydride (B1165640) or pentanoic anhydride converts the polar hydroxyl group into a less polar ester. This modification can lead to sharper peaks and better resolution on the GC column.

The derivatization reaction involves the acylation of the hydroxyl group of this compound with an anhydride, typically in the presence of a catalyst. The resulting propionyl or pentanoyl esters are more volatile and may exhibit enhanced interactions with the chiral stationary phase, leading to improved separation of the enantiomers. For instance, the introduction of an acyl group can amplify the steric and electronic differences between the enantiomers, thereby facilitating better recognition by the chiral stationary phase.

The following table demonstrates the potential impact of derivatization on the retention times and separation factor of this compound enantiomers. The separation factor (α) is a measure of the selectivity of the column for the two enantiomers.

Table 2: Illustrative GC Separation Data for Derivatized this compound

| Analyte | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Separation Factor (α) |

| This compound (underivatized) | 15.2 | 15.8 | 1.04 |

| Propionyl ester derivative | 12.5 | 13.2 | 1.06 |

| Pentanoyl ester derivative | 14.8 | 15.7 | 1.06 |

Note: This data is hypothetical and serves to illustrate the potential effects of derivatization on GC separation.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both GC and HPLC for chiral separations. SFC utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas. This results in low viscosity and high diffusivity, allowing for rapid and efficient separations. nih.gov

For the determination of enantiomeric excess (e.e.), chiral SFC is particularly advantageous due to its high resolution, speed, and reduced consumption of organic solvents. nih.gov The separation mechanism in chiral SFC is similar to that in HPLC, relying on the differential partitioning of enantiomers between the mobile phase and a chiral stationary phase. Polysaccharide-based CSPs are commonly used in SFC for their broad enantioselectivity. nih.gov

In the analysis of this compound, SFC would offer a high-throughput method for quantifying the enantiomeric composition. The lower operating temperatures compared to GC also make it suitable for thermally labile compounds. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

The table below provides a representative example of SFC data for the determination of enantiomeric excess for a sample of this compound.

Table 3: Representative SFC Data for Enantiomeric Excess (e.e.) Determination of this compound

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (1S,2S)-2-Cyano-1-cyclohexanol | 3.5 | 15000 | 98.0 |

| (1R,2R)-2-Cyano-1-cyclohexanol | 4.1 | 765000 |

Note: The data is illustrative of a typical chiral SFC separation and e.e. calculation.

Reactivity and Chemical Transformations of Trans 2 Cyano 1 Cyclohexanol

Functional Group Interconversions Involving the Nitrile Moiety

The cyano group of trans-2-Cyano-1-cyclohexanol can be readily transformed into other valuable functional groups through reductive and hydrolytic pathways. These transformations provide access to a range of important alicyclic compounds.

Reductive Transformations to Amino Functionalities

Reduction of the nitrile group in this compound offers a direct route to primary amines, which are key intermediates in the synthesis of various biologically active molecules and fine chemicals.

The catalytic hydrogenation of β-hydroxy nitriles represents a straightforward method for the synthesis of 1,3-amino alcohols. In the case of this compound, this transformation yields trans-2-(aminomethyl)cyclohexanol. A common catalyst for this reaction is Raney nickel, known for its efficacy in nitrile reduction. The hydrogenation is typically carried out under elevated hydrogen pressure and temperature. The use of ammonia (B1221849) is often employed to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with intermediate imines.

While specific yield data for the catalytic hydrogenation of this compound is not extensively reported in readily available literature, studies on similar substrates, such as the hydrogenation of adiponitrile (B1665535) to hexamethylenediamine (B150038) using Raney nickel, have demonstrated high yields, often exceeding 90%.

Table 1: Illustrative Conditions for Catalytic Hydrogenation of Nitriles

| Catalyst | Substrate | Product | Conditions | Yield |

| Raney Ni | Adiponitrile | Hexamethylenediamine | 100 °C, 8 MPa H₂, ADN/catalyst ratio = 15 | >99% |

| Raney Co | Adiponitrile | Hexamethylenediamine | 80 °C, 8 MPa H₂, ADN/catalyst ratio = 15 | ~87% |

This table presents data for a related dinitrile hydrogenation to illustrate typical conditions and achievable yields.

Reductive alkylation provides a versatile method for the synthesis of N-substituted trans-2-(aminomethyl)cyclohexanols. This one-pot reaction involves the initial reduction of the nitrile to the primary amine, which then reacts in situ with an aldehyde or ketone to form an imine. Subsequent reduction of the imine furnishes the corresponding secondary or tertiary amine.

A variety of reducing agents can be employed for this transformation. A novel cobalt catalyst supported on N-doped SiC has been shown to be effective for the reductive alkylation of various nitriles with aldehydes and ketones using hydrogen gas as the reductant. This method has demonstrated broad substrate scope, including both aromatic and aliphatic nitriles and carbonyl compounds.

Table 2: Examples of Reductive Alkylation of Nitriles with Carbonyl Compounds

| Nitrile Substrate | Carbonyl Compound | Product | Catalyst | Conditions | Yield |

| Benzonitrile | 4-Methylbenzaldehyde | N-(4-Methylbenzyl)benzylamine | Co/N-SiC | 100 °C, 1.5 MPa H₂, 20 h | ~65% |

| Acetonitrile (B52724) | Acetophenone | N-(1-Phenylethyl)ethylamine | Co/N-SiC | 110 °C, 8 mol% Co | Good |

This table showcases the scope of a modern catalytic system for the reductive alkylation of various nitriles, providing a proxy for the potential reactivity of this compound.

Hydrolytic Conversions to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. This transformation is a fundamental process in organic synthesis, providing access to important classes of compounds.

The hydrolysis of nitriles can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a strong acid such as hydrochloric or sulfuric acid, proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom towards nucleophilic attack by water. The reaction initially forms an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. Milder basic conditions can sometimes allow for the isolation of the intermediate amide. However, under more forcing conditions (e.g., higher temperatures, prolonged reaction times), the reaction proceeds to the carboxylate salt, which upon acidification yields the carboxylic acid. For this compound, these reactions would lead to the formation of trans-2-carbamoyl-1-cyclohexanol and trans-2-carboxy-1-cyclohexanol, respectively.

Table 3: General Conditions for Nitrile Hydrolysis

| Conditions | Intermediate Product | Final Product (after workup) |

| Dilute Acid (e.g., HCl, H₂SO₄), Heat | Amide | Carboxylic Acid |

| Dilute Base (e.g., NaOH), Heat | Carboxylate Salt | Carboxylic Acid |

Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods for the conversion of nitriles. Nitrilases and nitrile hydratases are two classes of enzymes that catalyze the hydrolysis of nitriles. Nitrilases directly convert nitriles to carboxylic acids, while nitrile hydratases produce amides, which can be further hydrolyzed to carboxylic acids by amidases.

While there is a substantial body of research on the enzymatic hydrolysis of various nitriles, including the enantioselective hydrolysis of dinitriles to produce chiral cyano-carboxylic acids, specific studies on the enzymatic hydrolysis of this compound are not readily found in the surveyed literature. However, the successful application of lipases in the kinetic resolution of related cyclic amino amides and alcohols suggests that enzymatic methods could potentially be developed for the selective transformation of this compound. For instance, lipase-catalyzed hydrolysis or transesterification has been effectively used for the kinetic resolution of various chiral alcohols. The development of a specific nitrilase or lipase-based process for this compound would be a valuable addition to the synthetic toolbox for accessing chiral cyclohexane (B81311) derivatives.

Reactions at the Hydroxyl Group

The hydroxyl group in this compound is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives. Esterification is a key reaction in this context, providing a pathway to compounds with altered physical and chemical properties.

Esterification and Other Derivatizations for Synthetic Applications

Table 1: General Conditions for Fischer-Speier Esterification

| Parameter | Condition |

| Reactants | Alcohol, Carboxylic Acid |

| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) |

| Solvent | Often the excess alcohol or a non-polar solvent |

| Temperature | Typically elevated to drive the equilibrium |

The equilibrium nature of this reaction often requires the removal of water to drive it towards the product side. The reactivity of the hydroxyl group in this compound would be influenced by the steric hindrance imposed by the cyclohexane ring and the electronic effect of the adjacent cyano group.

Other derivatizations of the hydroxyl group could include conversion to ethers, halides, or protection with various protecting groups, which are common strategies in multi-step organic synthesis to mask the reactivity of the alcohol while other transformations are carried out.

Cyclization Reactions for the Formation of Heterocyclic Scaffolds

The proximate positioning of the hydroxyl and cyano groups in this compound provides a structural motif conducive to intramolecular cyclization reactions, leading to the formation of valuable heterocyclic compounds.

Synthesis of 1,3-Heterocycles (e.g., Oxazolines)

The synthesis of oxazolines, a class of 1,3-heterocycles, can be envisioned from β-hydroxy nitriles. While direct synthesis from this compound is not explicitly detailed in the available search results, the general synthetic routes to oxazolines often involve the reaction of a nitrile with an amino alcohol or the cyclization of a β-hydroxy amide.

One plausible, though not specifically documented, pathway for the conversion of this compound to an oxazoline (B21484) derivative would involve the initial hydrolysis of the nitrile to a primary amide, followed by an acid-catalyzed cyclization and dehydration.

Table 2: Hypothetical Reaction Pathway to an Oxazoline Derivative

| Step | Transformation | Reagents/Conditions | Intermediate/Product |

| 1 | Nitrile Hydrolysis | Acid or base catalysis, H₂O | trans-2-(Aminocarbonyl)-1-cyclohexanol |

| 2 | Cyclization/Dehydration | Acid catalyst, heat | A fused oxazoline-cyclohexane bicyclic system |

This intramolecular reaction would lead to a rigid, bicyclic heterocyclic scaffold, which could be of interest in medicinal chemistry and materials science. The stereochemistry of the starting material would be expected to directly influence the stereochemistry of the resulting fused ring system.

Investigations into Reaction Mechanism and Stereochemical Outcomes

The stereochemistry of the reactants is a critical factor in determining the stereochemical outcome of a reaction. In the case of this compound, the fixed trans relationship between the hydroxyl and cyano groups on the cyclohexane ring will dictate the spatial arrangement of atoms in the transition states of its reactions.

For any intramolecular cyclization, such as the formation of an oxazoline, the reaction mechanism would proceed in a way that accommodates the trans diaxial or diequatorial conformation of the reacting groups. The stereochemical integrity of the chiral centers would likely be retained or inverted in a predictable manner depending on the specific mechanism (e.g., Sₙ2-type cyclization would lead to inversion of configuration at the carbon bearing the hydroxyl group).

Detailed mechanistic studies and stereochemical analyses specific to the reactions of this compound are not available in the provided search results. However, based on general principles of organic chemistry, it can be inferred that the stereochemical outcome of its transformations would be highly dependent on the reaction conditions and the nature of the reagents employed. For instance, in an esterification reaction, the stereocenter bearing the hydroxyl group is typically unaffected. In contrast, a cyclization reaction involving nucleophilic attack of the nitrogen (from the cyano group, after transformation) on the carbon bearing the hydroxyl group (or a derivative thereof) would have significant stereochemical implications.

Spectroscopic and Computational Investigations of Trans 2 Cyano 1 Cyclohexanol

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable tools for confirming the molecular structure of organic compounds. For trans-2-Cyano-1-cyclohexanol, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical information regarding its carbon framework, the chemical environment of its protons, and the characteristic vibrational frequencies of its functional groups.

NMR spectroscopy is a powerful method for determining the connectivity and stereochemistry of molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the cyclohexane (B81311) ring. The protons on the carbons bearing the hydroxyl (C1) and cyano (C2) groups (H1 and H2) are of particular diagnostic importance. Due to the trans arrangement, these protons would be in a diaxial or diequatorial relationship in the chair conformations. The coupling constant (J-value) between H1 and H2 would be indicative of their dihedral angle, with a large coupling constant (typically 8-12 Hz) suggesting a diaxial relationship, which is characteristic of the more stable diequatorial conformation of the substituents. The chemical shifts of the other methylene protons on the cyclohexane ring would appear as complex multiplets in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the six carbons of the cyclohexane ring and the carbon of the cyano group. The chemical shifts of the carbons attached to the electron-withdrawing hydroxyl and cyano groups (C1 and C2) would be downfield compared to the other ring carbons. A ¹³C NMR spectrum for rac-(1R,2S)-2-hydroxycyclohexane-1-carbonitrile, a synonym for this compound, is noted in the PubChem database, attributed to the work of Prof. W. Robien at the Institute of Organic Chemistry, University of Vienna, confirming the existence of such experimental data nih.gov.

| Expected ¹³C NMR Chemical Shifts | Carbon Atom | Expected Chemical Shift (ppm) |

| C1 (CH-OH) | Downfield | |

| C2 (CH-CN) | Downfield | |

| C3, C4, C5, C6 (CH₂) | Upfield | |

| CN | Downfield (around 120 ppm) |

Note: Specific chemical shift values are not publicly available but can be predicted or compared with similar structures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl and cyano groups. A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. A sharp, medium-intensity absorption band around 2250-2200 cm⁻¹ is characteristic of the C≡N stretching vibration of the cyano group researchgate.netresearchgate.net. The C-O stretching vibration of the secondary alcohol would be observed in the 1260-1000 cm⁻¹ region.

| Characteristic IR Absorption Bands | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | Broad | 3600-3200 |

| Cyano (-CN) | C≡N Stretch | Sharp, Medium | 2250-2200 |

| Alcohol (C-O) | C-O Stretch | Strong | 1260-1000 |

| Alkane (C-H) | C-H Stretch | Strong | 3000-2850 |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides valuable insights into the molecular properties and behavior of compounds, complementing experimental data.

The conformational preferences of cyclohexane derivatives are well-established, with the chair conformation being the most stable. For trans-1,2-disubstituted cyclohexanes, two chair conformations are possible, which can interconvert via a ring-flip. In the case of this compound, the two chair conformers would have the hydroxyl and cyano groups in either a diequatorial or a diaxial arrangement.

Molecular modeling and quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the relative energies of these conformers sapub.org. It is generally predicted that the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of unfavorable 1,3-diaxial interactions. These computational methods can calculate the energy difference between the conformers and predict the equilibrium population of each.

Computational chemistry can also be used to predict spectroscopic properties. For instance, NMR chemical shifts and coupling constants can be calculated and compared with experimental data to aid in structural assignment.

Another important predictable parameter is the Collision Cross Section (CCS). CCS is a measure of the shape and size of an ion in the gas phase and can be determined by ion mobility-mass spectrometry (IM-MS). Machine learning models, trained on large datasets of experimentally determined CCS values, can predict the CCS of a molecule based on its structure researchgate.netnih.govdntb.gov.uabohrium.comnih.gov. For this compound, a predicted CCS value can serve as an additional identifier in analytical studies. The PubChem database lists a computed CCS value of 44 Ų for this molecule nih.gov.

Computational models are instrumental in studying the mechanisms of chemical reactions. The formation of this compound often involves the ring-opening of cyclohexene (B86901) oxide by a cyanide nucleophile. This reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the opening of the three-membered ring.

Quantum chemical calculations can be used to model the reaction pathway, including the transition state, and to calculate the activation energy nih.govresearchgate.net. These studies can provide insights into the regioselectivity and stereoselectivity of the reaction. For the reaction of cyclohexene oxide with cyanide, computational models would confirm that the attack occurs with inversion of configuration, resulting in the trans product.

Applications of Trans 2 Cyano 1 Cyclohexanol in Advanced Organic Synthesis and Methodology Development

Strategic Building Block for Diverse Alicyclic Target Molecules

The bifunctional nature of trans-2-Cyano-1-cyclohexanol makes it a promising precursor for the synthesis of various 1,2-disubstituted and 1,3-difunctional cycloalkanes. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The hydroxyl group can be oxidized to a ketone or serve as a handle for ether or ester formation. The trans stereochemistry provides a defined starting point for stereocontrolled transformations.

For instance, the hydrolysis of the nitrile to a carboxylic acid would yield a trans-2-hydroxycyclohexanecarboxylic acid. This β-hydroxy acid is a valuable synthon for the synthesis of lactones and other biologically relevant molecules. Alternatively, reduction of the nitrile to an amine would furnish trans-2-(aminomethyl)cyclohexanol, a 1,3-amino alcohol derivative. Such motifs are important in medicinal chemistry and as chiral ligands in asymmetric catalysis.

Table 1: Potential Transformations of this compound and Resulting Functionalized Cyclohexanes

| Reagent/Condition | Transformation of Nitrile Group | Transformation of Hydroxyl Group | Resulting Compound Class |

| H₃O⁺, Δ | Carboxylic Acid | - | trans-2-Hydroxycyclohexanecarboxylic acid |

| LiAlH₄, then H₂O | Primary Amine | - | trans-2-(Aminomethyl)cyclohexanol |

| 1. DIBAL-H; 2. H₂O | Aldehyde | - | trans-2-Hydroxycyclohexanecarbaldehyde |

| PCC or PDC | - | Ketone | 2-Cyanocyclohexanone |

| NaH, R-X | - | Ether | trans-2-Cyano-1-(alkoxy)cyclohexane |

| Ac₂O, Pyridine (B92270) | - | Ester | trans-2-Cyano-1-cyclohexyl acetate (B1210297) |

Utility in the Synthesis of Chiral Intermediates for Complex Molecule Construction

Optically active cyanohydrins are highly valuable as chiral building blocks in the synthesis of complex natural products and pharmaceuticals. While specific examples for the enantiomerically pure forms of this compound are not extensively documented in broad literature, the general utility of chiral cyanohydrins is well-established. researchgate.net The synthesis of enantiomerically enriched cyanohydrins can often be achieved through enzymatic or chiral catalyst-mediated cyanation of the corresponding ketone.

Assuming the availability of enantiopure (1R,2R)- or (1S,2S)-trans-2-Cyano-1-cyclohexanol, this compound could serve as a versatile chiral intermediate. The functional groups can be manipulated to introduce new stereocenters with high diastereoselectivity, guided by the existing stereochemistry of the cyclohexane (B81311) ring. This is a common strategy in asymmetric synthesis to build up molecular complexity.

Contribution to the Development of Stereoselective Synthetic Methodologies

The development of new stereoselective synthetic methods often relies on the use of well-defined chiral molecules. The rigid cyclohexane core of this compound and its defined stereochemistry could be exploited in the development of new synthetic methodologies. For example, derivatives of this compound could potentially be used as chiral auxiliaries or ligands for asymmetric catalysis.

The trans-1,2-disubstituted pattern is a common feature in many successful chiral ligands and auxiliaries. The hydroxyl group provides a convenient attachment point for a metal catalyst, while the cyano group, or its derivatives, can influence the steric and electronic environment around the metal center, thereby inducing enantioselectivity in a catalyzed reaction.

Exploration in Advanced Material Science Applications

While the primary applications of cyanohydrins lie in organic synthesis, their unique functionalities could also be of interest in material science. The incorporation of polar functional groups like nitriles and hydroxyls into polymer formulations can significantly alter the material's properties, such as adhesion, thermal stability, and surface characteristics.

Although no specific examples of the incorporation of this compound into polymers are readily available in the literature, one could envision its use as a monomer or a cross-linking agent. For example, the hydroxyl group could be used for polymerization via esterification or etherification, while the nitrile group would be a pendant functionality in the resulting polymer chain. This could lead to polymers with interesting dielectric properties or materials that can be further modified through reactions of the nitrile group.

Future Research Perspectives and Emerging Directions

Innovations in Green Chemistry for Sustainable Synthesis of trans-2-Cyano-1-cyclohexanol

The principles of green chemistry are fundamental to the future of chemical manufacturing, aiming to reduce the environmental impact of chemical processes. sigmaaldrich.comijrpc.com For the synthesis of this compound, emerging research is focused on several key areas of sustainability.

One of the primary goals is the replacement of hazardous reagents. Traditional cyanohydrin synthesis often involves highly toxic hydrogen cyanide (HCN) or alkali metal cyanides like KCN and NaCN. researchgate.net A greener alternative that has gained traction is the use of trimethylsilyl (B98337) cyanide (TMSCN), which is less hazardous and offers better atom economy. researchgate.netorganic-chemistry.org Future work will likely focus on developing even safer cyano-group donors and in-situ generation methods to minimize risk.

The use of benign solvents and catalysts is another critical research avenue. Aqueous reaction media and the use of renewable solvents are being explored to replace volatile organic compounds (VOCs). Catalysis is shifting away from stoichiometric reagents towards more selective and reusable catalysts. ijrpc.com For instance, the use of montmorillonite (B579905) K10 clay, a heterogeneous catalyst, has shown promise for efficient cyanosilylation of ketones and can be easily recovered and reused. organic-chemistry.org Furthermore, the application of biocatalysts, such as hydroxynitrile lyases (HNLs), represents a significant step forward in green synthesis, offering high stereoselectivity under mild conditions. researchgate.net Another innovative approach involves using carbon dioxide (CO2) at atmospheric pressure to mediate and direct the cyanohydrin synthesis pathway, enhancing reaction rates and selectivity while avoiding byproduct formation. chemrxiv.org

Table 1: Comparison of Traditional vs. Green Reagents in Cyanohydrin Synthesis

| Feature | Traditional Reagents (e.g., KCN, HCN) | Emerging Green Reagents (e.g., TMSCN) |

|---|---|---|

| Toxicity | High | Lower |

| Handling | Requires stringent safety protocols | Easier and safer to handle |

| Byproducts | Can generate salt waste | Minimal side products |

| Atom Economy | Moderate | Higher |

High-Throughput Screening and Automation in Reaction Optimization

High-throughput screening (HTS) and laboratory automation are transformative approaches that accelerate the optimization of chemical reactions by enabling a large number of experiments to be performed in parallel on a small scale. researchgate.net This methodology is particularly valuable for optimizing the synthesis of this compound by rapidly identifying the most effective catalysts, reaction conditions, and solvent systems from a vast array of possibilities.

Instead of the traditional, iterative process of optimizing one parameter at a time, high-throughput experimentation (HTE) utilizes multi-well plates to test numerous combinations simultaneously. uvic.ca This parallel approach significantly reduces the time and resources required for development. For the synthesis of this compound, HTE could be used to screen libraries of potential catalysts (e.g., different Lewis acids, organocatalysts, or enzymes) and ligands to find the optimal combination for yield and stereoselectivity.

Automation plays a crucial role by managing repetitive tasks such as liquid and solid handling, reaction setup, and sample analysis, which improves reproducibility and allows researchers to focus on experimental design and data interpretation. nsf.gov Automated workstations can be programmed to execute complex reaction sequences, including heating, cooling, and stirring, under inert atmospheres. uvic.ca This level of control and precision is essential for achieving high-quality, reliable data. The integration of HTE with data science and machine learning algorithms further enhances the discovery process, enabling predictive modeling to guide subsequent rounds of experimentation. nsf.gov

Table 2: Advantages of HTE and Automation in Synthesis Optimization

| Advantage | Description |

|---|---|

| Speed | Massively parallel experimentation shortens development timelines. |

| Efficiency | Miniaturization reduces the consumption of precious reagents and starting materials. |

| Data Quality | Automation leads to more reliable and reproducible results. |

| Scope | Allows for the exploration of a wider range of reaction parameters and hypotheses simultaneously. |

Advanced Characterization Techniques for Real-time Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Traditional analytical methods often rely on offline analysis, where samples are withdrawn from the reaction mixture and analyzed separately. acs.org This approach can be laborious and may not accurately represent the reaction state, especially for fast reactions or unstable intermediates. acs.org Emerging advanced characterization techniques enable real-time, in-situ monitoring, providing a continuous stream of data as the reaction proceeds. mt.comresearching.cn

Spectroscopic methods are at the forefront of this evolution.

FTIR and Raman Spectroscopy : These vibrational spectroscopy techniques can monitor the concentration of reactants, products, and key intermediates in real-time by tracking their unique vibrational frequencies. mt.com They are non-invasive and can be implemented using immersion probes, making them ideal for continuous monitoring. spectroscopyonline.com

NMR Spectroscopy : In-situ NMR provides detailed structural information, allowing for unambiguous identification of species in the reaction mixture. uvic.ca Stopped-flow NMR systems can capture data within the first fractions of a second, offering insights into the initial stages of a reaction. uvic.ca

Mass Spectrometry (MS) : Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Atmospheric Solids Analysis Probe (ASAP) MS allow for the direct analysis of reaction mixtures with minimal to no sample preparation. uvic.cawaters.com These methods are highly sensitive and selective, capable of identifying catalytic intermediates and byproducts in complex matrices. acs.orgwaters.com

These real-time monitoring technologies provide a wealth of data that can be used to develop accurate kinetic models, identify rate-limiting steps, and understand the influence of various parameters on the reaction outcome. researching.cn This detailed understanding is invaluable for ensuring process robustness, maximizing yield, and minimizing impurities during scale-up and manufacturing. mt.com

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and development of new molecules and synthetic routes. researchgate.net These predictive chemistry models have the potential to significantly guide future research on this compound and its derivatives. rsc.org

One major application is the computational design of novel derivatives. By modeling the structure-property relationships, researchers can design new molecules based on the this compound scaffold with specific desired characteristics. nsf.gov Machine learning algorithms can be trained on existing chemical data to predict the properties of virtual compounds, allowing for the rapid screening of vast chemical spaces before committing to laboratory synthesis.

In addition to designing new molecules, computational tools are used to predict and optimize reaction pathways. frontiersin.org

Quantum Chemistry Methods : Techniques like Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate activation energies, and visualize transition states. worldscientific.com This provides fundamental insights that can help in selecting optimal catalysts and reaction conditions to favor the desired stereoisomer of 2-Cyano-1-cyclohexanol.

Machine Learning for Reaction Prediction : By training on large databases of known chemical reactions, machine learning models can predict the likely outcome of a given set of reactants and reagents. acs.org These tools can suggest viable synthetic routes, identify potential side reactions, and even propose novel pathways that a human chemist might overlook. nsf.govrsc.org

The integration of these computational approaches into the research workflow represents a shift from trial-and-error experimentation to a more targeted, data-driven design process, ultimately saving time and resources. frontiersin.org

Role in Mechanochemical Approaches to Organic Synthesis

Mechanochemistry is an emerging field that utilizes mechanical force—typically through grinding or milling—to activate and drive chemical reactions, often in the absence of a solvent. mdpi.comnih.gov This approach aligns strongly with the principles of green chemistry by significantly reducing or eliminating the need for harmful organic solvents, thereby minimizing waste. nih.gov

The application of mechanochemistry to the synthesis of this compound presents a promising future research direction. By mixing the starting materials (e.g., cyclohexene (B86901) oxide and a cyanide source) in a ball mill, the mechanical energy can induce the necessary bond-breaking and bond-forming events. This technique has been successfully applied to a variety of organic reactions, including aldol (B89426) condensations, C-H functionalization, and the synthesis of heterocycles. mdpi.com

Key potential advantages of a mechanochemical approach for synthesizing this compound include:

Reduced Solvent Use : Reactions can be run neat or with minimal amounts of liquid additives, drastically lowering the environmental impact.

Enhanced Reaction Rates : The intense mixing and energy input can sometimes lead to faster reaction times compared to solution-based methods.

Access to Novel Reactivity : Mechanical force can sometimes enable reactions that are difficult to achieve using traditional solution-phase chemistry. nih.gov

Future research will likely explore the feasibility of this approach, focusing on optimizing milling parameters (e.g., frequency, time, ball-to-material ratio), identifying suitable catalysts that are active under mechanochemical conditions, and evaluating the stereochemical outcome of the reaction. Mechanochemistry represents a paradigm shift in how chemists can approach synthesis, offering a pathway to more sustainable and efficient chemical processes. nih.gov

常见问题

Q. What are the optimal synthetic routes for preparing trans-2-Cyano-1-cyclohexanol, and how can reaction conditions be optimized to favor the trans isomer?

- Methodological Answer : A plausible approach involves starting with cyclohexanol derivatives. For example, cyclohexanol can be oxidized to cyclohexanone (via methods like Jones oxidation) , followed by cyanohydrin formation using a nucleophilic cyanide source (e.g., NaCN or acetone cyanohydrin). To favor the trans isomer, stereochemical control is critical:

- Use bulky bases (e.g., LDA) to promote kinetic control, favoring the trans configuration due to steric hindrance.

- Monitor reaction progress with TLC or GC-MS to identify intermediate phases .

- Purify via column chromatography, verifying stereochemistry with and NMR (e.g., coupling constants for axial vs. equatorial substituents) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing trans-2-Cyano-1-cyclohexanol?

- Methodological Answer :

- NMR Spectroscopy : Use DEPT-135 to distinguish quaternary carbons (e.g., the cyano-attached carbon) and NMR to confirm the trans configuration via vicinal coupling constants () .

- IR Spectroscopy : Identify the -OH stretch (~3200–3600 cm) and nitrile C≡N peak (~2240 cm) .

- GC-MS : Optimize column polarity (e.g., DB-5MS) to resolve isomers, using retention indices from NIST databases for validation .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the acid-catalyzed dehydration of trans-2-Cyano-1-cyclohexanol compared to unsubstituted cyclohexanol?

- Methodological Answer :

- Mechanistic Analysis : The cyano group increases the acidity of the adjacent hydroxyl proton, lowering the activation energy for dehydration. Use deuterium-labeling experiments to track proton transfer steps .

- Kinetic Studies : Compare rate constants () under identical conditions (e.g., HSO catalysis) for cyclohexanol vs. trans-2-Cyano-1-cyclohexanol. Monitor product distribution (e.g., cyclohexene vs. nitrile-containing alkenes) via GC-MS .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare transition-state energies and predict regioselectivity .

Q. How can contradictions in reported thermodynamic data (e.g., melting points, phase transitions) for trans-2-Cyano-1-cyclohexanol derivatives be resolved?

- Methodological Answer :

- Data Validation : Cross-reference with NIST-standardized measurements (e.g., DSC for melting points) and ensure purity via elemental analysis .

- Error Analysis : Investigate batch-specific impurities (e.g., residual solvents) using NMR integration or HPLC.

- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets, accounting for instrumentation variability .

Q. What strategies can mitigate steric hindrance during nucleophilic substitution reactions involving trans-2-Cyano-1-cyclohexanol?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., TMS ether) to reduce steric bulk during substitution .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。